1,1-Bis(4-fluorophenyl)-buta-1,3-diene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3888-61-7 |
|---|---|
Molecular Formula |
C16H12F2 |
Molecular Weight |
242.26 g/mol |
IUPAC Name |
1-fluoro-4-[1-(4-fluorophenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H12F2/c1-2-3-16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h2-11H,1H2 |
InChI Key |
JTACHUIAXFOWNK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Novel Cycloaddition Pathways:a 3+2 Cycloaddition Ring Opening Reaction Sequence Using Tetracyanoethylene Oxide Tcneo with a Suitably Designed 1,1 Bis 4 Fluorophenyl Alkyne Could Provide Access to Tetracyanobuta 1,3 Diene Tcbd Analogues, Which Are Known for Their Push Pull Electronic Characteristics.researchgate.net
Electrophilic Addition Reactions to the Butadiene Core
The conjugated diene system in 1,1-Bis(4-fluorophenyl)-buta-1,3-diene is expected to be reactive towards electrophiles. The presence of two electron-withdrawing fluorine atoms on the phenyl groups likely modulates the electron density of the diene system, influencing the rate and regioselectivity of electrophilic attack. In general, electrophilic addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, leading to a mixture of products. libretexts.org
Halogenation Mechanisms and Regioselectivity
The halogenation of a 1,1-diaryl-1,3-butadiene, such as this compound, would be expected to proceed through a carbocation intermediate. The initial attack of a halogen molecule (e.g., Br₂) would likely occur at the terminal carbon (C4) of the diene, which is sterically more accessible. This would generate a resonance-stabilized allylic carbocation with positive charge delocalized over C2 and C4. Subsequent attack by the halide ion could then occur at either of these positions, leading to the 1,2- and 1,4-addition products.
The regioselectivity of the reaction would be influenced by both electronic and steric factors. The two 4-fluorophenyl groups at the C1 position would exert a significant steric hindrance, likely disfavoring any direct attack at C1 or C2. Electronically, the fluorine atoms are electron-withdrawing, which could decrease the nucleophilicity of the diene compared to unsubstituted 1,1-diphenyl-1,3-butadiene.
Table 1: Hypothetical Products of Bromination of this compound
| Product Type | IUPAC Name |
| 1,2-Addition | 3,4-Dibromo-1,1-bis(4-fluorophenyl)-1-butene |
| 1,4-Addition | 1,4-Dibromo-1,1-bis(4-fluorophenyl)-2-butene |
This table presents hypothetical products based on general mechanisms of diene halogenation and does not represent experimental data for this compound.
Hydrohalogenation Studies
Similar to halogenation, the hydrohalogenation of this compound with reagents like HBr would be anticipated to follow an electrophilic addition mechanism. vaia.com Protonation would likely occur at the C4 position to form the most stable carbocation intermediate, which is an allylic cation further stabilized by resonance. The subsequent nucleophilic attack by the halide ion at either C2 or C4 would yield the 1,2- and 1,4-adducts.
The stability of the resulting products and the reaction conditions (e.g., temperature) would likely influence the product distribution. At lower temperatures, the kinetically controlled 1,2-addition product might be favored, while at higher temperatures, the thermodynamically more stable 1,4-addition product could predominate. libretexts.org
Nucleophilic Addition Pathways
While conjugated dienes are typically electron-rich and react with electrophiles, nucleophilic addition is less common unless the diene is substituted with strong electron-withdrawing groups. The two 4-fluorophenyl groups are moderately electron-withdrawing, which might not be sufficient to activate the diene for facile nucleophilic attack. However, under specific conditions, such as in the presence of a strong nucleophile and a suitable catalyst, nucleophilic addition could potentially occur. For instance, in palladium-catalyzed telomerization reactions, nucleophiles can add to 1,3-dienes. researchgate.net
Pericyclic Reactions of this compound
Pericyclic reactions, such as cycloadditions, are concerted reactions that are governed by the conservation of orbital symmetry. masterorganicchemistry.com The this compound system is a potential candidate for participating in such reactions, most notably the Diels-Alder reaction.
Diels-Alder Cycloadditions with Dienophiles
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. sigmaaldrich.com For this compound to act as the diene component, it would need to adopt an s-cis conformation. The bulky 4-fluorophenyl groups at the C1 position might create steric hindrance that could influence the rate and feasibility of the reaction.
The electronic nature of the dienophile is crucial. Typically, electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction. ucalgary.ca The electron-withdrawing nature of the 4-fluorophenyl groups might decrease the reactivity of the diene in a normal-electron-demand Diels-Alder reaction.
The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile, meaning that the stereochemistry of the reactants is retained in the product. ucalgary.ca
The regiochemistry of the Diels-Alder reaction becomes relevant when both the diene and the dienophile are unsymmetrically substituted. masterorganicchemistry.com For a 1,1-disubstituted diene like this compound reacting with an unsymmetrical dienophile, two regioisomeric products are possible. The preferred regioisomer is often predicted by considering the electronic effects of the substituents and the resulting orbital overlap in the transition state. chemtube3d.com The significant steric bulk of the two 4-fluorophenyl groups at C1 would also play a major role in directing the regiochemical outcome.
Table 2: Hypothetical Regioisomeric Products of Diels-Alder Reaction with Methyl Acrylate
| Regioisomer | Hypothetical IUPAC Name |
| "ortho" adduct | Methyl 4,4-bis(4-fluorophenyl)cyclohex-1-ene-1-carboxylate |
| "meta" adduct | Methyl 3,3-bis(4-fluorophenyl)cyclohex-1-ene-1-carboxylate |
This table presents hypothetical products for a Diels-Alder reaction and does not represent experimental data for this compound.
[2+2] Cycloadditions
[2+2] cycloadditions, typically occurring under photochemical conditions, involve the formation of a four-membered ring from two alkene components. The reaction can proceed through a concerted or a stepwise radical mechanism. For this compound, the conjugated diene system offers two potential sites for [2+2] cycloaddition: the C1=C2 double bond and the C3=C4 double bond.
The geminal diaryl substitution at the C1 position would sterically hinder the approach of another molecule to the C1=C2 bond. Therefore, it is plausible that [2+2] cycloadditions, if they occur, would preferentially take place at the less substituted C3=C4 double bond. Photochemical excitation of the diene could lead to the formation of a diradical intermediate, which could then react with an alkene to form a cyclobutane (B1203170) ring. The regioselectivity and stereoselectivity of such reactions would be influenced by the stability of the intermediate radicals and steric factors.
Specific experimental data on the [2+2] cycloaddition reactions of this compound is scarce. Research on the photochemistry of related 1,1-diaryl olefins could provide a basis for predicting the potential outcomes of such reactions.
Sigmatropic Rearrangements Involving the Diene System
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated π-system in an intramolecular fashion. wikipedia.org The Woodward-Hoffmann rules govern the stereochemical outcome of these concerted reactions. For a buta-1,3-diene system, the most relevant sigmatropic rearrangements would be wikipedia.orgorganic-chemistry.org-hydrogen shifts or rearrangements involving substituents.
In the case of this compound, a wikipedia.orgorganic-chemistry.org-hydrogen shift would involve the migration of a hydrogen atom from the C5 position (if a substituent were present) to the C1 position. However, in the parent compound, there are no hydrogens at a suitable position for such a rearrangement.
More complex sigmatropic rearrangements, such as the Cope or Claisen rearrangements, are typically associated with 1,5-dienes or allyl vinyl ethers, respectively. wikipedia.orglibretexts.org While the this compound moiety itself does not undergo these rearrangements, it could be incorporated into larger molecules that are designed to undergo such transformations. The electronic nature of the bis(4-fluorophenyl)methylidene group would likely influence the thermodynamics and kinetics of such a rearrangement.
Transition Metal-Catalyzed Transformations of this compound
The conjugated diene system in this compound is a versatile functionality for transition metal-catalyzed reactions. The electron-rich nature of the diene, influenced by the aryl substituents, makes it a suitable substrate for various transformations.
Hydrosilylation and Hydroboration Studies
Hydrosilylation and hydroboration are important reactions for the introduction of silicon and boron functionalities, respectively, into organic molecules. For conjugated dienes, these reactions can proceed via 1,2- or 1,4-addition, leading to a variety of products.
Hydrosilylation: The transition metal-catalyzed addition of a Si-H bond across a double bond can be influenced by the choice of catalyst, ligand, and silane. For this compound, hydrosilylation could potentially yield allylic silanes (from 1,2-addition to the C3=C4 bond) or vinylic silanes (from 1,4-addition). The regioselectivity would be dictated by both steric and electronic factors. The bulky bis(4-fluorophenyl) group at C1 would likely direct the incoming silyl (B83357) group to the less hindered positions. Copper-catalyzed hydrosilylation has been shown to be effective for 2-substituted 1,3-dienes, suggesting that similar catalytic systems could be applied here. organic-chemistry.org
Hydroboration: The addition of a B-H bond across a double bond is a powerful method for the synthesis of organoboranes, which are versatile synthetic intermediates. The hydroboration of 1,3-dienes can also exhibit 1,2- or 1,4-selectivity. Nickel-catalyzed hydroboration of 1,3-dienes has been reported to proceed with high regioselectivity. organic-chemistry.org For this compound, hydroboration would likely occur at the C3=C4 double bond due to steric hindrance at the C1 position. The resulting allylboronate esters could then be used in subsequent cross-coupling reactions.
Table 2: Potential Products of Hydrosilylation and Hydroboration of this compound
| Reaction | Reagent | Potential Product(s) |
| Hydrosilylation | H-SiR₃ | 1,1-Bis(4-fluorophenyl)-4-silyl-but-2-ene (1,4-addition) or 1,1-Bis(4-fluorophenyl)-3-silyl-but-1-ene (1,2-addition) |
| Hydroboration | H-BR₂ | 1,1-Bis(4-fluorophenyl)-4-boryl-but-2-ene (1,4-addition) or 1,1-Bis(4-fluorophenyl)-3-boryl-but-1-ene (1,2-addition) |
This table presents hypothetical products based on general reactivity patterns.
Carbonylation Reactions
Palladium-catalyzed carbonylation of 1,3-dienes is an industrially important process for the synthesis of adipic acid derivatives and other dicarboxylic acids. rsc.org This reaction involves the incorporation of carbon monoxide into the organic substrate. For this compound, a palladium-catalyzed dicarbonylation could potentially lead to the formation of a substituted adipic acid derivative.
The regioselectivity of the carbonylation would be a key challenge. The steric bulk at the C1 position would likely influence the coordination of the palladium catalyst and the subsequent insertion of carbon monoxide. It is conceivable that carbonylation would occur at the less hindered C3 and C4 positions, leading to a 3-(bis(4-fluorophenyl)methyl)-adipic acid derivative after hydrogenation of the remaining double bond. The specific ligand used with the palladium catalyst would be crucial in controlling the selectivity of the reaction.
Radical Reactions Involving this compound
The conjugated π-system of this compound can also participate in radical reactions. Radical addition to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, similar to electrophilic additions. pharmaguideline.com The stability of the resulting radical intermediates plays a crucial role in determining the product distribution.
Upon addition of a radical species to the C4 position of this compound, a resonance-stabilized allylic radical would be formed. This intermediate could then react further to yield the 1,2- or 1,4-addition product. The presence of the two 4-fluorophenyl groups at the C1 position would provide significant stabilization to a radical at the C2 position through resonance, potentially favoring the formation of the 1,4-addition product.
The specific conditions of the radical reaction, such as the nature of the radical initiator and the substrate, would influence the outcome. Detailed mechanistic studies, including computational analysis of the intermediate radical stabilities, would be necessary to predict the regioselectivity of radical additions to this specific diene.
Functionalization Strategies for the Aromatic Rings of this compound
The presence of two fluorophenyl groups in this compound offers opportunities for further molecular elaboration through functionalization of the aromatic rings. These modifications can be employed to modulate the electronic and steric properties of the molecule, influencing its reactivity and potential applications. Key strategies for achieving this functionalization include electrophilic aromatic substitution and lithiation-based approaches.
Electrophilic Aromatic Substitution on Fluorophenyl Groups
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for the functionalization of aromatic compounds. In the case of the fluorophenyl groups of this compound, the fluorine substituent plays a crucial role in directing the regiochemical outcome of the reaction.
The fluorine atom is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate formed during ortho and para attack. However, due to its high electronegativity, fluorine also exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack compared to benzene. This deactivating nature means that harsher reaction conditions may be required to achieve substitution compared to non-halogenated analogues.
Typical electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The expected major products would be the result of substitution at the positions ortho to the fluorine atoms (positions 3 and 3' and 5 and 5' relative to the butadiene linkage). Steric hindrance from the bulky butadiene substituent might influence the ortho/para ratio, potentially favoring substitution at the more accessible para-like positions (positions 3 and 3').
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Typical Electrophile | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Substitution of -NO₂ group at the ortho-positions to the fluorine atoms. |
| Bromination | Br₂, FeBr₃ | Br⁺ | Substitution of -Br atom at the ortho-positions to the fluorine atoms. |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | Substitution of -SO₃H group at the ortho-positions to the fluorine atoms. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Substitution of -COR group at the ortho-positions to the fluorine atoms. |
It is important to note that the diene moiety itself could be susceptible to reaction under certain electrophilic conditions, potentially leading to addition or polymerization side reactions. Therefore, careful optimization of reaction conditions would be necessary to favor aromatic substitution.
Lithiation and Subsequent Quenching Reactions
Directed ortho-lithiation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. The strategy relies on the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.
In the context of this compound, the fluorine atom can act as a directing group for lithiation. The electronegativity of fluorine increases the acidity of the ortho-protons, facilitating their removal by a strong base like n-butyllithium or s-butyllithium. This would lead to the formation of a lithiated species at the position adjacent to the fluorine atom.
Subsequent quenching of this organolithium intermediate with an appropriate electrophile would introduce a new substituent at the ortho-position to the fluorine. This method offers a complementary approach to electrophilic aromatic substitution and can provide access to substitution patterns that are not achievable through classical SEAr reactions.
Table 2: Potential Functionalizations via Lithiation and Quenching
| Electrophile | Reagent Example | Introduced Functional Group |
| Carbon dioxide | CO₂ | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | RCHO / RCOR' | Hydroxymethyl/Hydroxyalkyl (-CH(OH)R) |
| Alkyl halides | RX | Alkyl group (-R) |
| Silyl halides | R₃SiCl | Silyl group (-SiR₃) |
| Borates | B(OR)₃ | Boronic acid (-B(OH)₂) |
The success of directed ortho-lithiation would depend on the stability of the aryllithium intermediate and the absence of competing side reactions, such as nucleophilic attack on the diene system. The choice of organolithium reagent and reaction conditions (temperature, solvent) would be critical for achieving high regioselectivity and yield.
Photoinduced Reactivity and Transformations of this compound
The extended π-system of this compound suggests that it will be photochemically active. The absorption of ultraviolet or visible light can promote the molecule to an electronically excited state, from which it can undergo various transformations. The photochemistry of diarylbutadienes is a well-studied area, and the reactivity of the title compound is expected to follow similar patterns, primarily involving photoisomerization and photocyclization reactions.
Photoisomerization:
Upon irradiation, diarylbutadienes can undergo cis-trans isomerization around the double bonds of the butadiene core. This process involves the rotation around a C=C bond in the excited state, leading to a change in the stereochemistry of the diene. For this compound, this could lead to the formation of different geometric isomers. The quantum yield and the photostationary state composition of these isomerization processes would be influenced by the excitation wavelength, solvent, and the nature of the substituents on the aromatic rings.
Photocyclization:
A characteristic reaction of 1,4-diaryl-1,3-butadienes is their ability to undergo electrocyclization upon irradiation to form dihydrophenanthrene-type structures. In the case of this compound, a similar 6π-electrocyclization could be envisaged, which would lead to the formation of a substituted dihydrophenanthrene. Subsequent oxidation of this intermediate, either by air or an added oxidizing agent, would result in the formation of a stable, aromatic phenanthrene (B1679779) derivative. The regiochemistry of this cyclization would be determined by the positions of the aryl groups on the butadiene chain. For the 1,1-diaryl substitution pattern, the photocyclization would involve one of the phenyl rings and the C3-C4 double bond of the diene.
The presence of the fluorine atoms on the phenyl rings could influence the efficiency and pathway of these photochemical reactions by altering the energy levels of the excited states and the stability of the intermediates involved.
Table 3: Potential Photoinduced Transformations of this compound
| Reaction Type | Description | Potential Product(s) |
| Photoisomerization | Cis-trans isomerization around the C=C bonds of the butadiene moiety. | Geometric isomers of the starting material. |
| Photocyclization | 6π-electrocyclization followed by oxidation. | A substituted phenanthrene derivative. |
Further research, including detailed photochemical and computational studies, would be necessary to fully elucidate the specific photoinduced reactivity and transformation pathways of this compound.
Advanced Spectroscopic and Structural Elucidation of 1,1 Bis 4 Fluorophenyl Buta 1,3 Diene
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
No experimental IR or Raman spectra have been found in the public domain.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation
No UV-Vis absorption spectrum for this compound is publicly available.
Fluorescence and Luminescence Spectroscopy of 1,1-Bis(4-fluorophenyl)-buta-1,3-diene in Solution and Solid State
No studies on the fluorescence or luminescence properties of this compound have been found.
Quantum Yield Determination and Lifetime Measurements
The fluorescence quantum yield (Φf) is a measure of the efficiency of the emission process, while the fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. For conjugated dienes, these properties are highly sensitive to molecular structure and environment.
It is anticipated that this compound would exhibit fluorescence, though the quantum yield may be modest. The presence of the fluorine atoms could influence the photophysical pathways. The heavy-atom effect of fluorine is generally weak but can sometimes enhance intersystem crossing rates, potentially reducing the fluorescence quantum yield.
Table 4.4.1.1: Predicted Photophysical Properties of this compound in a Non-polar Solvent (e.g., Cyclohexane)
| Parameter | Predicted Value/Range | Basis for Prediction |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.5 | Comparison with 1,4-diphenyl-1,3-butadiene and considering potential quenching effects. |
| Fluorescence Lifetime (τf) | 1 - 5 ns | Typical range for similar conjugated systems. |
| Radiative Rate Constant (kr) | 10⁷ - 10⁸ s⁻¹ | Estimated from the relationship kr ≈ Φf / τf. |
| Non-radiative Rate Constant (knr) | 10⁸ - 10⁹ s⁻¹ | Estimated from the relationship knr = (1-Φf) / τf. |
Note: These are predicted values and require experimental verification.
Solvent Effects on Photophysical Behavior
The photophysical properties of diarylbutadienes are known to be influenced by the solvent environment. Changes in solvent polarity can affect the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism).
For this compound, it is expected that increasing solvent polarity would lead to a red-shift (bathochromic shift) in the emission spectrum. This is due to the likely larger dipole moment of the molecule in the excited state compared to the ground state, which is stabilized to a greater extent by polar solvents. This stabilization lowers the energy of the excited state, resulting in lower energy (longer wavelength) emission.
Table 4.4.2.1: Predicted Solvent Effects on the Photophysical Properties of this compound
| Solvent | Polarity (Dielectric Constant) | Predicted Emission Maximum (λem) | Predicted Quantum Yield (Φf) |
| n-Hexane | Low (~2.0) | Shorter Wavelength (Blue-shifted) | Higher |
| Dichloromethane | Moderate (~9.1) | Intermediate Wavelength | Intermediate |
| Acetonitrile | High (~37.5) | Longer Wavelength (Red-shifted) | Lower |
Note: The trend of decreasing quantum yield with increasing solvent polarity is often observed in similar molecules due to the promotion of non-radiative decay pathways.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound and for elucidating its structure through fragmentation analysis.
The exact mass of this compound (C₁₆H₁₂F₂) can be calculated as follows:
16 x (mass of ¹²C) = 16 x 12.000000 = 192.000000
12 x (mass of ¹H) = 12 x 1.007825 = 12.093900
2 x (mass of ¹⁹F) = 2 x 18.998403 = 37.996806
Total Exact Mass = 242.090706 Da
The fragmentation of this molecule in a mass spectrometer (typically under electron ionization) would likely proceed through pathways that lead to stable carbocations. Key predicted fragmentation pathways would involve:
Loss of a fluorine atom.
Cleavage of the butadiene chain.
Fragmentation of the phenyl rings.
Table 4.5.1: Predicted Major Fragments in the High-Resolution Mass Spectrum of this compound
| m/z (Predicted) | Possible Fragment Structure |
| 242.0907 | [M]⁺ (Molecular Ion) |
| 223.0923 | [M - F]⁺ |
| 147.0504 | [C₁₀H₇F]⁺ |
| 109.0400 | [C₇H₅F]⁺ |
| 95.0393 | [C₆H₄F]⁺ |
Note: These predictions are based on common fragmentation patterns of aromatic and fluorinated compounds.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. In the absence of an experimentally determined crystal structure for this compound, predictions can be made based on related structures.
Table 4.6.1: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/Range | Basis for Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and symmetry. |
| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups for achiral molecules. |
| C-C Single Bond Lengths (butadiene) | ~1.46 - 1.48 Å | Typical for conjugated systems. |
| C=C Double Bond Lengths (butadiene) | ~1.34 - 1.36 Å | Typical for conjugated systems. |
| Dihedral Angle (C=C-C=C) | Non-zero (twisted) | Due to steric hindrance. |
Note: These are generalized predictions and the actual crystal structure may differ.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives of this compound (if applicable)
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. As this compound is an achiral molecule, it will not exhibit a CD spectrum.
However, if a chiral center were to be introduced into the molecule, for example, by the addition of a chiral substituent on the butadiene chain or the phenyl rings, the resulting chiral derivative would be expected to show a CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum would be dependent on the absolute configuration of the chiral center and the conformation of the molecule. The electronic transitions of the diarylbutadiene chromophore would become chiroptically active, giving rise to distinct CD signals. At present, no such chiral derivatives have been reported in the literature.
Advanced Chemical Derivatization and Functionalization of 1,1 Bis 4 Fluorophenyl Buta 1,3 Diene
Strategies for Introducing Additional Functionalities onto the Butadiene Backbone
The conjugated 1,3-diene backbone is a reactive hub for a variety of chemical transformations, allowing for the introduction of diverse functional groups. The reactivity of this system has been extensively studied, providing several key strategies for its modification. nih.gov
One of the most powerful methods for functionalizing dienes is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a substituted alkene or alkyne (the dienophile) to form a substituted cyclohexene (B86901) ring. atc.iomasterorganicchemistry.com This reaction is highly stereospecific and provides a robust route to complex cyclic architectures. For 1,1-Bis(4-fluorophenyl)-buta-1,3-diene, reacting it with dienophiles such as maleic anhydride (B1165640) would yield a bicyclic anhydride adduct, which can be further hydrolyzed to the corresponding dicarboxylic acid. upenn.eduupenn.edu The kinetics and viability of this reaction can be influenced by substituents on the aryl rings and the choice of solvent. researchgate.net
Dicarbofunctionalization represents another advanced strategy. Research has demonstrated a three-component reaction involving 1,3-butadiene (B125203), aldehydes, and 1,3-dioxolane, facilitated by a dual photo-hydrogen atom transfer (HAT) and chromium catalysis system. acs.orgresearchgate.net This method allows for the simultaneous formation of two new carbon-carbon bonds across the diene system, creating highly functionalized homoallylic alcohols under mild conditions. acs.org
Other potential functionalization reactions applicable to the diene backbone include:
Halogenation: The addition of halogens like bromine (Br₂) across the double bonds to form di- or tetra-halogenated derivatives.
Epoxidation: Reaction with peroxy acids to form epoxides at one or both of the double bonds, which can then be opened by various nucleophiles to introduce a range of functionalities.
Hydroformylation: The addition of a formyl group (CHO) and a hydrogen atom across a double bond, typically using cobalt or rhodium catalysts, to introduce aldehyde functionalities.
| Reaction Type | Reagents | Resulting Functionality | Key Features |
|---|---|---|---|
| Diels-Alder Cycloaddition | Maleic Anhydride, Acrylates, Quinones | Cyclohexene ring with appended groups | Highly stereospecific; forms complex cyclic structures. masterorganicchemistry.comresearchgate.net |
| Dicarbofunctionalization | Aldehydes, 1,3-Dioxolane, Cr catalyst, light | Homoallylic alcohol with masked aldehyde | Three-component reaction; mild conditions. acs.org |
| Halogenation | Br₂, Cl₂ | Vicinal dihalide | Electrophilic addition across double bonds. |
| Epoxidation | m-CPBA, H₂O₂ | Epoxide (oxirane) rings | Intermediates for further nucleophilic attack. |
Modifications of the 4-Fluorophenyl Moieties for Tailored Properties
The two 4-fluorophenyl groups on the molecule are prime sites for modification via Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nature of the aromatic ring system, which stabilizes the negatively charged intermediate (Meisenheimer complex). nih.govmasterorganicchemistry.com This reaction provides a transition-metal-free pathway to introduce a wide array of substituents at the para position of the phenyl rings. nih.gov
The SNAr reaction typically involves strong nucleophiles containing oxygen, nitrogen, or sulfur. mdpi.com For instance, reacting this compound with phenoxides, alkoxides, amines, or thiols in the presence of a mild base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can displace the fluoride (B91410) ions. nih.gov This allows for the synthesis of derivatives containing ether, amine, or sulfide (B99878) linkages, respectively. Such modifications can dramatically alter the electronic properties, solubility, and thermal stability of the molecule or resulting polymers. mdpi.com
The efficiency and regioselectivity of SNAr on polyfluoroarenes are well-documented, with substitution often occurring selectively at the para position relative to other activating or deactivating groups. nih.govnih.gov This high degree of control makes it a valuable tool for designing molecules with precisely tailored properties.
| Nucleophile | Reagents/Conditions | Resulting Linkage | Introduced Functionality |
|---|---|---|---|
| Phenoxides/Alkoxides | Ar-OH / R-OH, K₂CO₃, DMSO | Ether (C-O-C) | Modifies solubility, thermal stability. mdpi.com |
| Primary/Secondary Amines | R₂NH, K₃PO₄, MeCN | Amine (C-N-C) | Introduces basic sites, potential for H-bonding. nih.gov |
| Thiols | R-SH, Base | Sulfide (C-S-C) | Increases refractive index, metal coordination sites. nih.gov |
| Azides | NaN₃ | Azide (-N₃) | Enables "click" chemistry for further modification. |
Polymerization of this compound as a Monomer
As a substituted butadiene, this compound can act as a monomer in various polymerization reactions to produce novel fluorinated polymers. The polymerization behavior of structurally similar monomers, such as 1,1-diphenyl-1,3-butadiene, has been investigated and provides insight into the potential of this fluorinated analog. tandfonline.comtandfonline.com
Ionic polymerization methods offer greater control over polymer architecture compared to radical polymerization.
Anionic Polymerization: This method is particularly effective for diene monomers. Research on 1,1-diphenyl-1,3-butadiene shows that it undergoes anionic polymerization to high conversion using initiators like n-butyllithium (n-BuLi) in polar solvents such as tetrahydrofuran (B95107) (THF). tandfonline.comtandfonline.com This type of polymerization can proceed in a "living" manner, meaning there are no inherent termination steps, which allows for the synthesis of polymers with well-controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.1). acs.orgacs.org The resulting polymers can be subsequently functionalized, for example, through cationic cyclization in the presence of a strong acid to produce materials with very high glass-transition temperatures (Tg). tandfonline.comtandfonline.com
Cationic Polymerization: While less common for phenyl-substituted butadienes, cationic polymerization is a theoretical possibility. rsc.org This method is typically initiated by Lewis acids or strong protonic acids. However, the electron-withdrawing nature of the two fluorophenyl groups might disfavor the formation of a stable cationic propagating center, potentially making this approach challenging compared to anionic methods.
Coordination polymerization, often employing Ziegler-Natta or other transition metal catalysts, is renowned for its ability to control the stereochemistry of the resulting polymer. Catalytic systems based on titanium, cobalt, or neodymium have been used for the polymerization of 1-phenyl-1,3-butadiene (B73350) and other substituted dienes. nih.govsemanticscholar.org These catalysts can direct the polymerization to yield specific microstructures, such as high cis-1,4 or trans-1,4 content, which profoundly impacts the physical properties of the final polymer. For instance, a CpTiCl₃/MAO (methylaluminoxane) system has been shown to polymerize 1-phenyl-1,3-butadiene with high 1,4-selectivity. nih.govrsc.org Applying such catalytic systems to this compound could enable the synthesis of stereoregular fluorinated polymers with precisely defined architectures.
To achieve a broad range of material properties, this compound can be copolymerized with other vinyl or diene monomers. Coordination catalysts are particularly effective for this purpose. For example, 1-phenyl-1,3-butadiene has been successfully copolymerized with 1,3-butadiene using a CpTiCl₃/MAO system. nih.govrsc.org The incorporation of the substituted diene into the polymer chain can be controlled by the comonomer feed ratio. nih.gov
Copolymerization with commodity monomers like styrene, isoprene, or acrylonitrile (B1666552) could yield novel fluorinated synthetic rubbers or thermoplastic elastomers. The incorporation of the bulky, polar this compound units would be expected to significantly increase the glass transition temperature (Tg), enhance thermal stability, and modify the surface properties of the resulting copolymer. nih.gov
| Polymerization Method | Typical Initiator/Catalyst | Key Characteristics | Potential Polymer Architecture |
|---|---|---|---|
| Radical Polymerization | Benzoyl peroxide (BPO) | Simple setup; broad molecular weight distribution. tandfonline.com | Atactic, mixed microstructure. |
| Anionic Polymerization | n-Butyllithium (n-BuLi) | "Living" polymerization; controlled molecular weight; narrow polydispersity. tandfonline.comacs.org | Well-defined homopolymers and block copolymers. |
| Coordination Polymerization | CpTiCl₃/MAO, Co(II) complexes | High stereoselectivity (e.g., cis-1,4 or trans-1,4). nih.govsemanticscholar.org | Stereoregular polymers with specific properties. |
| Copolymerization | Various (e.g., Coordination catalysts) | Incorporates multiple monomer units to tailor properties. rsc.orgresearchgate.net | Random, block, or alternating copolymers. |
Synthesis of Macromolecular Structures Incorporating this compound Subunits
The incorporation of this compound into macromolecular structures is anticipated to be challenging due to the steric hindrance posed by the two 4-fluorophenyl groups at the C1 position. This steric bulk can significantly impede the approach of the monomer to the active center of a propagating polymer chain. However, several strategies, primarily involving copolymerization, could potentially overcome these limitations.
Homopolymerization:
Direct homopolymerization of 1,1-disubstituted butadienes is often difficult. The steric hindrance of the gem-diaryl groups would likely lead to a low degree of polymerization and low yields. Cationic polymerization or coordination polymerization using specific catalysts that can accommodate sterically demanding monomers might offer potential routes. For instance, rare-earth metal catalysts have shown effectiveness in the polymerization of substituted dienes. researchgate.net
Copolymerization:
A more viable approach for incorporating this compound into polymers is through copolymerization with less sterically hindered monomers. This would allow for the synthesis of polymers with tailored properties, where the unique characteristics of the fluorinated diaryl diene are imparted to the resulting macromolecule. Potential comonomers could include traditional dienes like 1,3-butadiene or isoprene, or vinyl monomers such as styrene. Coordination polymerization systems, such as those based on titanium, neodymium, or cobalt, are often employed for the copolymerization of substituted butadienes with 1,3-butadiene. researchgate.netnih.govmdpi.com
The introduction of this compound units into a polymer backbone is expected to significantly influence the material's properties. The rigid, bulky fluorophenyl groups would likely increase the glass transition temperature (Tg) of the resulting copolymer. nih.gov Furthermore, the presence of fluorine atoms can enhance thermal stability, chemical resistance, and modify the surface energy and refractive index of the polymer.
Below is a hypothetical data table outlining potential copolymerization systems for this compound.
| Comonomer | Catalyst System (Hypothetical) | Monomer Feed Ratio (Monomer:Comonomer) | Expected Predominant Microstructure of Comonomer | Anticipated Copolymer Properties |
|---|---|---|---|---|
| 1,3-Butadiene | CpTiCl₃/MAO | 1:10 to 1:100 | cis-1,4 and/or 1,2-polybutadiene | Increased Tg, enhanced thermal stability, modified solubility. |
| Isoprene | Nd(AlMe₄)₃/Et₂AlCl | 1:10 to 1:100 | cis-1,4-polyisoprene | Improved chemical resistance, lower surface energy. |
| Styrene | Anionic (e.g., n-BuLi) or Cationic (e.g., BF₃·OEt₂) | 1:5 to 1:50 | Atactic polystyrene | Higher refractive index, potential for nanophase separation. |
Post-Polymerization Functionalization of this compound Polymers
Post-polymerization modification is a powerful tool for introducing a wide array of functional groups onto a polymer backbone, thereby tailoring its properties for specific applications. rsc.orgbibliotekanauki.pl For a copolymer containing this compound units, functionalization could target several sites: the residual double bonds from the comonomer units and the aromatic rings of the subject monomer.
Functionalization of Backbone Double Bonds:
If copolymerized with a diene like 1,3-butadiene or isoprene, the resulting polymer will contain residual double bonds in the backbone (from 1,4-addition) or as pendant vinyl groups (from 1,2-addition). These olefinic sites are amenable to a variety of chemical transformations:
Hydrogenation: The saturation of double bonds can improve the thermal and oxidative stability of the polymer.
Epoxidation: Reaction with peroxy acids can convert the double bonds to epoxide groups. These epoxides are versatile intermediates that can be subsequently ring-opened with various nucleophiles (amines, alcohols, thiols) to introduce a wide range of polar functionalities. bibliotekanauki.pl
Thiol-ene "Click" Chemistry: The radical-mediated addition of thiols across the double bonds is a highly efficient and versatile "click" reaction. wiley-vch.de This allows for the attachment of a vast library of functional molecules, provided they contain a thiol group.
Functionalization of the Pendant 4-Fluorophenyl Groups:
The aromatic rings of the this compound units offer another avenue for functionalization, primarily through electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing but deactivating group. However, under appropriate conditions, various substitutions could be envisioned:
Nitration: Introduction of nitro groups, which can then be reduced to amines for further derivatization.
Sulfonation: Introduction of sulfonic acid groups, which can improve the hydrophilicity and introduce ion-exchange properties.
Friedel-Crafts Acylation: Introduction of acyl groups, which can serve as handles for further reactions.
The following table summarizes potential post-polymerization functionalization reactions for a hypothetical copolymer of this compound and 1,3-butadiene.
| Reaction Type | Target Site | Typical Reagents | Resulting Functional Group | Potential Change in Polymer Properties |
|---|---|---|---|---|
| Hydrogenation | Backbone C=C | H₂, Pd/C or Ni catalyst | Alkane | Increased thermal and oxidative stability. |
| Epoxidation | Backbone C=C | m-CPBA, H₂O₂ | Epoxide | Increased polarity, reactive handle for further modification. |
| Thiol-ene Addition | Backbone C=C | R-SH, photoinitiator | Thioether | Versatile introduction of various functionalities (R). |
| Nitration | 4-Fluorophenyl ring | HNO₃/H₂SO₄ | Nitro (-NO₂) | Increased polarity, precursor to amine groups. |
| Sulfonation | 4-Fluorophenyl ring | Fuming H₂SO₄ | Sulfonic acid (-SO₃H) | Increased hydrophilicity, ion-exchange capacity. |
Applications of 1,1 Bis 4 Fluorophenyl Buta 1,3 Diene As a Synthetic Building Block and in Advanced Materials Design
Precursor in the Synthesis of Complex Organic Molecules and Natural Product Analogs
The 1,3-diene motif is a cornerstone in organic synthesis, primarily due to its participation in pericyclic reactions, most notably the Diels-Alder reaction. libretexts.orgresearchgate.netlibretexts.org This reaction allows for the stereocontrolled formation of six-membered rings, a common structural feature in a vast array of complex organic molecules and natural products. nih.gov The presence of the two 4-fluorophenyl substituents on 1,1-Bis(4-fluorophenyl)-buta-1,3-diene significantly influences its reactivity and the properties of the resulting cycloadducts.
The electron-withdrawing nature of the fluorine atoms can modulate the electron density of the diene system, thereby affecting the kinetics and regioselectivity of the Diels-Alder reaction. libretexts.org This allows for precise control over the synthesis of highly functionalized carbocyclic frameworks. While specific examples of natural product synthesis using this exact diene are not extensively documented, the general strategy of employing substituted butadienes in the synthesis of natural product analogs is well-established. For instance, various substituted 1,3-butadienes are instrumental in constructing the core structures of numerous biologically active compounds. nih.gov
The fluorinated phenyl groups in the resulting adducts from reactions with this compound can also serve as handles for further chemical transformations, enabling the elaboration of the molecular scaffold to achieve the target complex molecule or natural product analog.
Integration into Conjugated Polymer Systems for Electronic Applications
Conjugated polymers, characterized by alternating single and double bonds along their backbone, are at the forefront of research in organic electronics. mdpi.com The incorporation of specific monomer units, such as this compound, can significantly impact the electronic and photophysical properties of these materials.
Role in Enhancing Electron Delocalization and Aromaticity
The butadiene unit itself is a fundamental component of many conjugated systems, facilitating the delocalization of π-electrons along the polymer chain. The introduction of the 1,1-bis(4-fluorophenyl) moiety can further enhance this delocalization. The phenyl rings extend the conjugated system, while the fluorine atoms, through their inductive effects, can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the polymer. This tuning of electronic properties is crucial for optimizing the performance of organic electronic devices.
The polymerization of 1,3-butadiene (B125203) and its derivatives is a key process in the synthesis of these materials. researchgate.netrsc.org The specific substitution pattern of the diene monomer, as in this compound, will dictate the precise architecture and, consequently, the electronic characteristics of the resulting polymer.
Building Block for Optoelectronic Architectures (excluding device performance details)
This compound can be utilized as a monomer or co-monomer in the synthesis of various conjugated polymers, such as derivatives of poly(p-phenylenevinylene) (PPV). nih.gov The synthetic route to these polymers often involves reactions like the Wittig or Horner-Wadsworth-Emmons reactions to form the vinyl linkages. The incorporation of the fluorinated butadiene unit introduces specific structural and electronic features into the polymer backbone.
The fluorine atoms can impart desirable properties to the resulting polymers, including improved solubility and thermal stability, which are important for the processability and longevity of organic electronic materials. The precise arrangement of the monomer units within the polymer chain, which can be controlled through the polymerization conditions, is critical in determining the final optoelectronic properties of the material.
Use in the Design and Synthesis of Fluorescent Probes and Dyes (focus on molecular design)
Fluorescent probes and dyes are indispensable tools in various scientific disciplines, from biological imaging to materials science. The design of these molecules often involves the strategic incorporation of fluorophores, which are chemical compounds that can re-emit light upon light excitation. The 1,1-diaryl-1,3-butadiene scaffold can serve as a core structure for the development of novel fluorescent dyes. researchgate.netnih.gov
The extended π-conjugation provided by the butadiene and the two phenyl rings in this compound is a key feature for fluorescence. The photophysical properties, such as the absorption and emission wavelengths, can be finely tuned by modifying the substituents on the phenyl rings. The fluorine atoms, in this case, can influence the intramolecular charge transfer (ICT) characteristics of the molecule upon excitation, which is a common mechanism in the design of environmentally sensitive fluorescent probes.
For instance, by attaching electron-donating or electron-accepting groups to the fluorophenyl rings, it is possible to create push-pull systems that exhibit solvatochromism, where the emission color changes with the polarity of the solvent. This property is highly desirable for the development of fluorescent sensors. While specific fluorescent probes based on this compound are not widely reported, the underlying principles of molecular design suggest its potential in this area.
Intermediate in the Formation of Novel Heterocyclic Compounds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Butadienes, including their substituted derivatives, can serve as versatile starting materials for the synthesis of a wide variety of heterocyclic systems. mdpi.comresearchgate.netnih.gov
One of the primary routes to heterocyclic compounds from butadienes is through cycloaddition reactions. For example, aza-Diels-Alder reactions, where the dienophile or the diene contains a nitrogen atom, can lead to the formation of nitrogen-containing six-membered rings. researchgate.net this compound can potentially participate in such reactions to yield novel fluorinated nitrogen heterocycles.
Furthermore, the double bonds in the butadiene moiety can undergo various addition and cyclization reactions with reagents containing other heteroatoms like sulfur or oxygen, leading to the formation of thiophenes, furans, and other heterocyclic structures. The presence of the fluorophenyl groups can influence the reactivity and regioselectivity of these transformations, offering a pathway to novel fluorinated heterocyclic compounds with potentially interesting biological or material properties.
Contribution to Chiral Molecule Synthesis as a Scaffold (if applicable)
The synthesis of enantiomerically pure compounds is a major focus in modern organic chemistry, particularly in the pharmaceutical industry. While there is no direct evidence of this compound being used as a chiral scaffold, the butadiene framework itself can be a component in asymmetric synthesis. nih.gov
For example, asymmetric Diels-Alder reactions, catalyzed by chiral Lewis acids, can be employed to create chiral cyclohexene (B86901) derivatives from prochiral dienes and dienophiles. The stereochemical outcome of such reactions is dictated by the chiral catalyst. In principle, this compound could be used as the diene component in such reactions to generate chiral molecules containing the bis(4-fluorophenyl) moiety.
Role in Supramolecular Assembly and Self-Assembled Structures
While direct and extensive research on the supramolecular assembly of this compound is not widely documented, its molecular structure provides a strong basis for predicting its behavior in forming ordered, non-covalent structures. The presence of two fluorophenyl groups attached to a conjugated buta-1,3-diene backbone suggests a significant role for this compound in crystal engineering and the design of self-assembled materials. The unique properties of the fluorine atom, combined with the geometry of the diphenyl-diene system, allow for a variety of intermolecular interactions that can guide the formation of higher-order architectures.
The participation of organic fluorine in the formation of intermolecular interactions has been a subject of extensive study. researchgate.net These interactions are pivotal in diverse fields ranging from materials science to medicinal chemistry, influencing properties such as crystal packing, polymorphism, and biological activity. researchgate.netresearchgate.net In the context of this compound, the fluorine atoms are expected to be key players in directing supramolecular assembly through a network of weak, non-covalent forces.
Several types of non-covalent interactions involving fluorine are known to be influential in the solid state. rsc.org These include:
Arene-Perfluoroarene Interactions: The interaction between the electron-rich π-system of a standard aromatic ring and the electron-poor π-system of a perfluorinated aromatic ring can lead to strong, stabilizing stacking arrangements. rsc.org While the phenyl rings in this compound are not perfluorinated, the presence of the highly electronegative fluorine atoms withdraws electron density, making π-π stacking interactions with other aromatic systems a potential driving force for assembly.
F···F Interactions: Direct interactions between fluorine atoms on adjacent molecules can also contribute to the stability of a crystal lattice. mdpi.com These interactions are complex and can be either stabilizing or destabilizing depending on the geometry and electronic environment. researchgate.netmdpi.com
C-F···π Interactions: The fluorine atom can interact with the π-system of an aromatic ring on a neighboring molecule, further guiding the assembly process. rsc.org
The interplay of these diverse and relatively weak interactions makes the prediction of the final supramolecular architecture challenging but also offers a rich field for the design of materials with specific properties. researchgate.net The introduction of fluorine atoms can significantly alter molecular dipole moments and orientations, thereby influencing crystal symmetry. researchgate.net
A pertinent example of how fluorination directs the assembly of similar molecules is found in the study of 1,4-diphenyl-1,3-butadienes substituted with trifluoromethyl groups. Research has shown that trifluoromethyl groups can effectively steer the molecules into a parallel, offset-stacked arrangement that is conducive to topochemical [2+2] cycloaddition in the solid state upon UV irradiation. nih.gov This demonstrates the powerful role of fluorine substitution in controlling solid-state reactivity through precise molecular arrangement. Similarly, fluorinated stilbene (B7821643) derivatives have been synthesized, and their propensity to form cyclobutane (B1203170) photodimers in the solid state is attributed to favorable packing facilitated by arene-perfluoroarene π-π interactions. researchgate.net
The ability of π-conjugated molecules, like dienes and stilbenes, to self-assemble is crucial for the development of organic electronic materials. acs.orgnih.gov The specific arrangement of molecules in the solid state, dictated by these non-covalent interactions, directly impacts properties like charge transport mobility. The fluorophenyl moieties in this compound are therefore anticipated to play a critical role in mediating the intermolecular electronic coupling necessary for such applications.
The table below summarizes the key non-covalent interactions that are likely to govern the supramolecular assembly of this compound, based on studies of analogous fluorinated organic compounds.
| Interaction Type | Description | Typical Energy (kJ/mol) | Potential Impact on Assembly |
| C-H···F Hydrogen Bond | An electrostatic interaction between a polarized C-H bond and a fluorine atom on an adjacent molecule. acs.orgresearchgate.net | 4 - 13 mdpi.com | Directional control, formation of extended networks. |
| Arene-Perfluoroarene Stacking | Stacking interaction between an electron-rich aromatic ring and an electron-poor fluorinated aromatic ring. rsc.org | ~30 rsc.org | Promotes co-facial stacking and ordered columnar structures. |
| F···F Interactions | Direct, through-space interactions between fluorine atoms on neighboring molecules. mdpi.com | 0.5 - 13 mdpi.com | Can influence close packing and polymorphism. |
| C-F···π Interactions | Interaction of a C-F bond with the π-electron cloud of an aromatic ring. rsc.org | Weak | Contributes to the overall stability and specific orientation of molecules. |
| π-π Stacking | General interaction between the π-systems of the phenyl rings and the diene backbone. | Variable | Influences electronic properties and charge transport pathways. |
Disclaimer: The energy values are approximate and can vary significantly based on the specific molecular context and environment.
Future Research Directions and Unexplored Avenues for 1,1 Bis 4 Fluorophenyl Buta 1,3 Diene
Development of More Sustainable and Greener Synthetic Routes
Current synthetic methodologies for 1,1-Bis(4-fluorophenyl)-buta-1,3-diene and related fluorinated dienes often rely on traditional organic synthesis techniques that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research should prioritize the development of more sustainable and environmentally benign synthetic protocols.
One promising direction is the exploration of transition-metal-free cross-coupling reactions. While palladium-catalyzed reactions are common for the synthesis of 1,3-dienes, the development of methods that avoid the use of transition metals is a key goal of green chemistry. nih.gov Research into base-mediated or other novel activation strategies could provide more sustainable alternatives. Furthermore, the use of greener solvents, such as water or bio-derived solvents, in the synthesis of dienes is an area ripe for exploration. acs.org The development of one-pot, multi-component reactions would also contribute to a more sustainable synthesis by reducing the number of purification steps and minimizing waste. nih.gov
| Synthetic Strategy | Potential Advantages | Relevant Research Areas |
| Transition-Metal-Free Cross-Coupling | Avoids use of precious or toxic metals, simplifies purification. | Base-mediated reactions, organocatalysis. |
| Greener Solvents | Reduces environmental impact and improves safety. | Aqueous synthesis, use of bio-derived solvents. |
| One-Pot Reactions | Increases efficiency, reduces waste and energy consumption. | Tandem catalysis, multi-component reaction design. |
Exploration of Bio-inspired Catalysis for its Transformations
Biocatalysis offers a powerful and sustainable approach to chemical synthesis, often providing high selectivity under mild reaction conditions. The application of enzymes to the synthesis and transformation of fluorinated compounds like this compound is a largely unexplored and highly promising field.
Future research could focus on employing enzymes for the key bond-forming reactions in the synthesis of this diene. For instance, engineered enzymes could be developed to catalyze the carbon-carbon bond formation steps, potentially offering high stereoselectivity. wpmucdn.com Furthermore, enzymes such as ene-reductases could be investigated for the selective reduction of one of the double bonds, leading to valuable fluorinated building blocks. chemrxiv.org The use of multi-enzyme cascades, where several enzymatic steps are performed in a single pot, could also be a powerful strategy for the efficient and green synthesis of derivatives of this compound. nih.gov
| Biocatalytic Approach | Potential Application to this compound | Key Advantages |
| Engineered Enzymes for C-C Bond Formation | Synthesis of the diene backbone. | High stereoselectivity, mild reaction conditions. |
| Ene-Reductases | Selective reduction of a double bond to form chiral building blocks. | High enantioselectivity. |
| Multi-Enzyme Cascades | Multi-step synthesis of derivatives in a single pot. | Increased efficiency, reduced waste. |
Discovery of Novel Reactivity Patterns and Unexpected Transformations
The electron-withdrawing nature of the two 4-fluorophenyl groups significantly influences the electronic properties of the butadiene backbone, marking it as an electron-deficient diene. This characteristic suggests a rich and potentially underexplored reactivity profile, particularly in cycloaddition reactions. Future research should aim to uncover novel reactivity patterns and unexpected transformations of this compound.
A key area of investigation would be its participation in inverse-electron-demand Diels-Alder reactions. mun.ca In these reactions, the electron-deficient diene reacts with electron-rich dienophiles, a reactivity pattern that is the reverse of the classic Diels-Alder reaction. collectionscanada.gc.ca This could provide access to a wide range of complex, fluorine-containing cyclic and heterocyclic structures. Additionally, exploring other types of pericyclic reactions, as well as transition-metal-catalyzed transformations that leverage the unique electronic nature of the diene, could lead to the discovery of novel synthetic methodologies. researchgate.netmdpi.com The potential for unexpected rearrangements under thermal or photochemical conditions also warrants investigation. mdpi.com
Advanced In Situ Spectroscopic Characterization during Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing protocols and discovering new reactivity. Advanced in situ spectroscopic techniques offer the ability to monitor reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and catalyst behavior.
Future research should focus on the application of techniques such as operando Fourier-transform infrared (FTIR) spectroscopy and in situ nuclear magnetic resonance (NMR) spectroscopy. doi.orgrsc.orgrsc.org Given the presence of fluorine, 19F NMR is a particularly powerful tool for monitoring reactions involving this compound, as the 19F chemical shift is highly sensitive to the local chemical environment. nih.gov These techniques can provide detailed information on the formation and consumption of reactants, intermediates, and products, helping to elucidate complex reaction pathways.
| Spectroscopic Technique | Information Gained | Potential Application |
| Operando FTIR | Real-time monitoring of vibrational modes of functional groups. | Studying reaction kinetics and identifying transient species. rsc.orgresearchgate.net |
| In Situ NMR (¹H, ¹³C, ¹⁹F) | Detailed structural information on species in solution. | Elucidating reaction mechanisms and catalyst speciation. |
| ¹⁹F NMR | High sensitivity to changes in the fluorine environment. | Monitoring the transformation of the fluorophenyl groups. nih.gov |
Deepening Computational Understanding of its Excited State Dynamics
The conjugated π-system of this compound suggests interesting photophysical and photochemical properties. Computational chemistry provides a powerful tool to investigate the excited state dynamics of such molecules, offering insights that can guide the design of new photoresponsive materials.
Future research should employ high-level quantum chemical calculations to map the potential energy surfaces of the electronic excited states of this compound. kaist.ac.kr Nonadiabatic molecular dynamics simulations can be used to model the relaxation pathways of the molecule after photoexcitation, predicting the timescales of photophysical processes and the quantum yields of photochemical reactions. kaist.ac.kr Such studies could reveal the potential for photoisomerization or other light-induced transformations, which could be harnessed in applications such as molecular switches or photo-patterning.
Integration into Nanoscale Materials for Precise Structural Control
The unique properties of fluorinated molecules, such as their hydrophobicity and tendency to form ordered structures, make them attractive building blocks for the construction of nanoscale materials. nih.gov Future research should explore the integration of this compound into such materials, leveraging its rigid, conjugated structure for precise control over the resulting architecture.
One avenue of exploration is the use of this molecule in the formation of self-assembled monolayers (SAMs) on various surfaces. The fluorophenyl groups would be expected to drive the formation of highly ordered, low-energy surfaces with unique wetting and frictional properties. acs.org Furthermore, its incorporation into block copolymers could lead to the formation of well-defined nanostructures in solution or in the solid state through microphase separation. nih.gov The potential for this molecule to act as a linker in metal-organic frameworks (MOFs) or other porous materials also warrants investigation.
High-Throughput Screening for New Derivatization Opportunities
The this compound scaffold presents numerous opportunities for further functionalization, leading to a vast chemical space of new derivatives with potentially valuable properties. High-throughput screening (HTS) offers a rapid and efficient way to explore these derivatization possibilities.
Future research could employ HTS techniques to screen for optimal catalysts and reaction conditions for a variety of transformations on the diene scaffold. For example, HTS could be used to identify efficient catalysts for the selective C-H functionalization of the phenyl rings or the diene backbone. sigmaaldrich.com It could also be used to rapidly screen for optimal conditions for various cycloaddition reactions or other transformations. The data generated from HTS experiments can be used to build structure-activity relationships, accelerating the discovery of new derivatives with desired properties for applications in materials science, medicinal chemistry, and agrochemicals. sigmaaldrich.com
Q & A
Q. What are the optimal synthetic routes for 1,1-Bis(4-fluorophenyl)-buta-1,3-diene in academic research settings?
Methodological Answer: The synthesis of conjugated dienes like this compound often employs condensation reactions or Wittig-type methodologies. For example:
- Two-step condensation : A modified approach involves reacting 4-fluorobenzaldehyde derivatives with appropriate dienophiles under basic conditions (e.g., Knoevenagel condensation), followed by purification via recrystallization or column chromatography .
- Diels-Alder strategies : Electron-deficient dienophiles (e.g., maleic anhydride) can react with fluorinated styrenes to form diene intermediates, which are further functionalized .
Q. Key Considerations :
- Use anhydrous conditions to avoid side reactions.
- Monitor reaction progress via TLC or HPLC.
| Synthetic Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Knoevenagel condensation | 65–75 | ≥98% | |
| Diels-Alder functionalization | 50–60 | ≥95% |
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the dihedral angles between fluorophenyl groups and the central diene to confirm stereochemistry (e.g., E,E-configuration) .
- Spectroscopic analysis :
- NMR : NMR detects fluorine environments, while NMR identifies proton coupling in the diene backbone.
- UV-Vis/IR : Assess conjugation length (λmax ~300–350 nm) and C=C/C-F vibrational modes.
- Computational modeling : Density Functional Theory (DFT) predicts HOMO-LUMO gaps and charge distribution .
Q. What purification techniques are effective for isolating high-purity samples?
Methodological Answer:
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove unreacted fluorobenzaldehyde .
- Chromatography : Flash chromatography with silica gel (hexane/ethyl acetate gradient) separates diene isomers.
- Sublimation : For thermally stable derivatives, vacuum sublimation minimizes decomposition .
Advanced Research Questions
Q. How does the presence of 4-fluorophenyl groups influence the compound's reactivity in cycloaddition reactions?
Methodological Answer: The electron-withdrawing fluorine atoms enhance dienophilicity, facilitating reactions like [4+2] cycloadditions. For example:
- Diels-Alder reactivity : Fluorophenyl-substituted dienes react faster with electron-rich dienophiles (e.g., tetrazines) due to reduced steric hindrance and increased electron deficiency .
- Photochemical studies : UV irradiation induces [2+2] cycloadditions, with fluorophenyl groups stabilizing excited-state intermediates .
Q. Experimental Design :
Q. What strategies can resolve contradictions in reported biological activity data for fluorinated dienes?
Methodological Answer: Contradictions often arise from variations in assay conditions or impurities. To address this:
- Standardize assays : Use identical cell lines (e.g., HeLa or MCF-7) and solvent controls (e.g., DMSO ≤0.1%).
- Comparative studies : Test the compound alongside analogs (e.g., 1,2-Bis(4-fluorophenyl)-2-hydroxyethanone) to isolate fluorophenyl-specific effects .
- Purity validation : Confirm sample integrity via HPLC-MS before biological testing .
Q. What computational methods predict the compound's interactions with biological targets?
Methodological Answer:
- Molecular docking : Simulate binding to receptors (e.g., estrogen receptors) using software like AutoDock Vina. Fluorophenyl groups may enhance hydrophobic interactions .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR models : Correlate substituent electronegativity (e.g., Hammett σ constants) with activity .
Q. How do spectroscopic data discrepancies arise between theoretical and experimental results?
Methodological Answer: Discrepancies in NMR or IR spectra often stem from:
- Solvent effects : Simulate spectra using solvent-polarizable continuum models (PCM) in Gaussian .
- Conformational flexibility : Rotamer populations in solution may differ from static DFT calculations.
- Isotopic impurities : Ensure deuterated solvents (e.g., CDCl3) are free from <sup>1</sup>H contaminants .
Q. What are the challenges in scaling up laboratory synthesis for collaborative studies?
Methodological Answer:
- Batch variability : Optimize stoichiometry (e.g., 1.2:1 aldehyde/dienophile ratio) and stirring efficiency.
- Safety protocols : Fluorinated intermediates may release HF; use PTFE-lined reactors and scrubbers .
- Reproducibility : Document reaction parameters (temperature, humidity) in detail .
Data Contradiction Analysis Example :
If conflicting reports exist about the compound’s antimicrobial activity:
Replicate assays under standardized conditions.
Vary substituents (e.g., replace fluorine with chlorine) to isolate electronic effects.
Cross-validate with multiple labs using blinded samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
